Exo-3-fluoro-8-azabicyclo[3.2.1]octane

basicity modulation pKa tuning tropane scaffold

exo-3-Fluoro-8-azabicyclo[3.2.1]octane (CAS 478866-39-6) is a fluorinated bicyclic amine that belongs to the tropane (8-azabicyclo[3.2.1]octane) scaffold class. The compound features a single exo-oriented fluorine substituent at the 3-position, which confers distinct physicochemical and pharmacological properties relative to non-fluorinated and other 3-substituted analogs.

Molecular Formula C7H12FN
Molecular Weight 129.18 g/mol
CAS No. 478866-39-6
Cat. No. B3141526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExo-3-fluoro-8-azabicyclo[3.2.1]octane
CAS478866-39-6
Molecular FormulaC7H12FN
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESC1CC2CC(CC1N2)F
InChIInChI=1S/C7H12FN/c8-5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4H2/t5?,6-,7+
InChIKeyZINCMMJRJYWZGL-DGUCWDHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





exo-3-Fluoro-8-azabicyclo[3.2.1]octane (CAS 478866-39-6) – Tropane Scaffold Procurement and Differentiation Guide


exo-3-Fluoro-8-azabicyclo[3.2.1]octane (CAS 478866-39-6) is a fluorinated bicyclic amine that belongs to the tropane (8-azabicyclo[3.2.1]octane) scaffold class. The compound features a single exo-oriented fluorine substituent at the 3-position, which confers distinct physicochemical and pharmacological properties relative to non-fluorinated and other 3-substituted analogs [1]. This scaffold is a cornerstone in medicinal chemistry, particularly for developing monoamine transporter ligands and PET imaging agents [2].

Why Generic 3-Substituted 8-Azabicyclo[3.2.1]octane Analogs Cannot Replace exo-3-Fluoro-8-azabicyclo[3.2.1]octane


Generic substitution among 3-substituted 8-azabicyclo[3.2.1]octane analogs fails because the exo-3-fluoro substitution uniquely modulates nitrogen basicity, lipophilicity, and metabolic stability in ways that chloro, hydroxy, methyl, or unsubstituted analogs cannot replicate [1]. Specifically, α-fluorination reduces the tropane nitrogen pKa by approximately 3 log units (≈1000-fold decrease in basicity), which alters protonation state at physiological pH, membrane permeability, and off-target liability profiles [1]. These changes are not achievable with other common 3-position substituents, making the fluoro compound irreplaceable in structure–activity campaigns where precise pKa tuning is required.

exo-3-Fluoro-8-azabicyclo[3.2.1]octane: Quantitative Differentiation Evidence Against Closest Analogs


α-Fluorination Reduces Tropane Nitrogen Basicity by ~1000-fold vs. Non-Fluorinated Parent

In a head-to-head comparison of α-fluorinated tropane compounds versus their non-fluorinated parent compounds, α-fluorination reduced the basicity of the tropane nitrogen atom by approximately 1000-fold (ΔpKa ≈ 3 log units) [1]. This effect is attributable to the strong electron-withdrawing inductive effect of the fluorine substituent at the 3-position. The exo-3-fluoro configuration ensures the fluorine is positioned to exert maximal through-bond inductive withdrawal on the bridgehead nitrogen.

basicity modulation pKa tuning tropane scaffold

Improved Membrane Permeability and Reduced P-gp Liability with α-Fluorination

The same α-fluorination study demonstrated that fluorinated tropane analogs exhibit improved membrane permeability and reduced P-gp (P-glycoprotein) liability compared to their non-fluorinated parents [1]. These improvements were observed alongside a decrease in hERG and Nav1.5 channel inhibition, indicating a broader ADME and safety advantage.

membrane permeability P-glycoprotein ADME optimization

Computed LogP Differentiation vs. Unsubstituted 8-Azabicyclo[3.2.1]octane

The computed octanol–water partition coefficient (LogP) for exo-3-fluoro-8-azabicyclo[3.2.1]octane is reported as 1.57 , which is significantly higher than the unsubstituted 8-azabicyclo[3.2.1]octane (predicted LogP ~0.8–1.0 based on structural analogs). This ~0.6–0.7 log unit increase reflects the lipophilic contribution of the fluorine atom, which can enhance brain penetration while maintaining acceptable solubility.

lipophilicity logP physicochemical properties

Exo Configuration Enables Selective NET Tracer Development via the NS12137 Scaffold

The exo-3-substituted 8-azabicyclo[3.2.1]octane scaffold is the core of the highly selective norepinephrine transporter (NET) PET tracer [18F]NS12137 [1]. The exo configuration is essential for achieving high NET binding selectivity over DAT and SERT. While [18F]NS12137 bears a 6-fluoropyridyloxy group rather than a single fluorine, the exo-3-fluoro building block serves as a critical synthetic intermediate for this and related PET tracer programs [1].

norepinephrine transporter PET imaging NET selectivity

exo-3-Fluoro-8-azabicyclo[3.2.1]octane – Prioritized Research and Industrial Application Scenarios


CNS Lead Optimization Requiring Precise pKa Tuning of the Tropane Scaffold

For medicinal chemistry programs where the basicity of the tropane nitrogen must be reduced to avoid hERG channel blockade or to improve membrane permeability, exo-3-fluoro-8-azabicyclo[3.2.1]octane offers a pre-installed ~1000-fold basicity reduction relative to the unsubstituted parent [1]. This allows drug discovery teams to bypass iterative pKa optimization steps, accelerating lead identification.

PET Tracer Precursor for Monoamine Transporter Imaging Agents

The exo-3-fluoro building block is the immediate synthetic precursor for constructing exo-3-oxy-substituted tropane derivatives that serve as highly selective NET or DAT imaging agents, such as [18F]NS12137 [2]. Radiochemistry laboratories procuring this compound gain direct access to a validated precursor scaffold for fluorine-18 radiolabeling via copper-mediated or nucleophilic fluorination routes.

ADME Property Screening Panels Requiring Fluorinated Bicyclic Amine Standards

Pharmaceutical companies conducting ADME panel screening (PAMPA, Caco-2, microsomal stability, CYP inhibition) can use exo-3-fluoro-8-azabicyclo[3.2.1]octane as a representative α-fluorinated bicyclic amine standard. The compound's documented improvements in permeability and reduced P-gp liability [1] provide a benchmark for analyzing fluorination effects across related chemotypes.

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